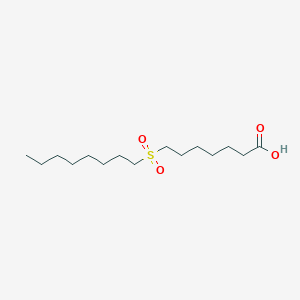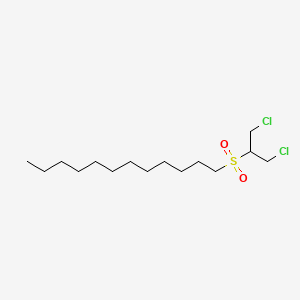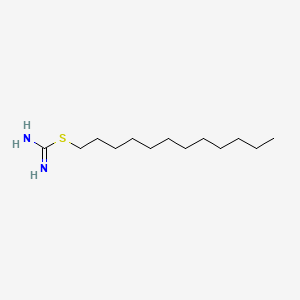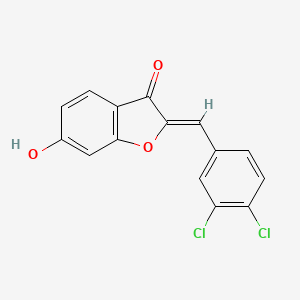![molecular formula C11H12F3N3O B11465317 1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone](/img/structure/B11465317.png)
1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Addition of the Dimethylamino Group: This can be done through nucleophilic substitution reactions.
Formation of the Ethenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interactions: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:
1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(METHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE: This compound lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(CHLORO)PYRIMIDIN-5-YL}ETHAN-1-ONE: The presence of a chloro group instead of a trifluoromethyl group can lead to different reactivity and applications.
Properties
Molecular Formula |
C11H12F3N3O |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-[4-[(Z)-2-(dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C11H12F3N3O/c1-7(18)9-8(4-5-17(2)3)15-6-16-10(9)11(12,13)14/h4-6H,1-3H3/b5-4- |
InChI Key |
NGWKRMGZWMUIJX-PLNGDYQASA-N |
Isomeric SMILES |
CC(=O)C1=C(N=CN=C1C(F)(F)F)/C=C\N(C)C |
Canonical SMILES |
CC(=O)C1=C(N=CN=C1C(F)(F)F)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11465234.png)


![N~2~-acetyl-N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11465252.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide](/img/structure/B11465261.png)
![9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B11465267.png)

![ethyl 7-butyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465275.png)

![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11465280.png)


![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide](/img/structure/B11465297.png)
![Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B11465307.png)
